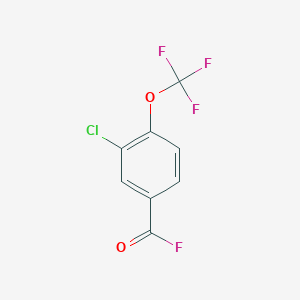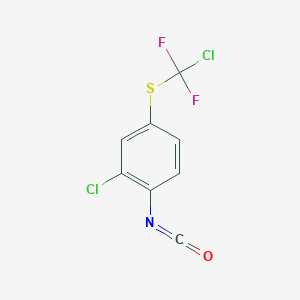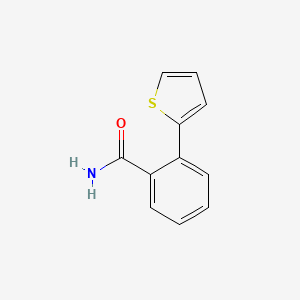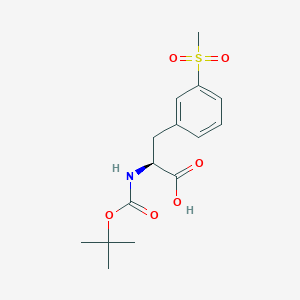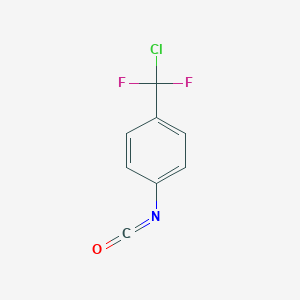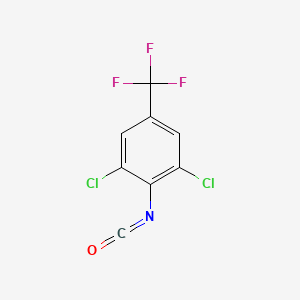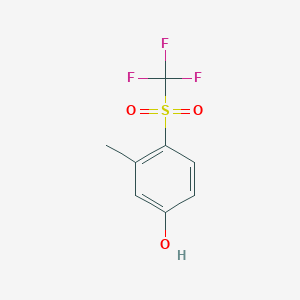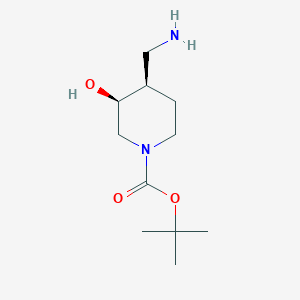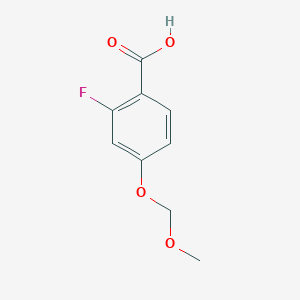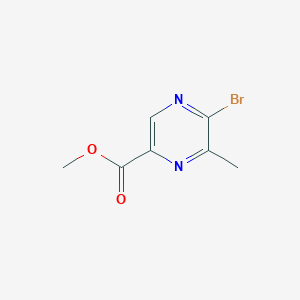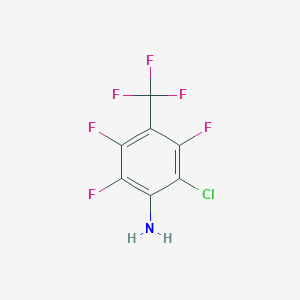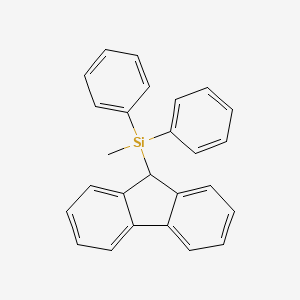
9-(Methyldiphenylsilyl)fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Methyldiphenylsilyl)fluorene is an organosilicon compound that features a fluorene core substituted with a methyldiphenylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methyldiphenylsilyl)fluorene typically involves the reaction of fluorene with methyldiphenylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where a platinum-based catalyst is used to facilitate the addition of the silane to the fluorene. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps, such as distillation or recrystallization, are necessary to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form silanol derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the silane group to a silane hydride.
Substitution: The compound can participate in substitution reactions where the methyldiphenylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; conditions vary depending on the specific substitution reaction.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted fluorenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored as a lead compound for the development of novel therapeutics targeting specific diseases.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism by which 9-(Methyldiphenylsilyl)fluorene exerts its effects is primarily related to its ability to interact with various molecular targets through its silane group. The compound can form stable complexes with metal ions, which can be exploited in catalysis and sensing applications. Additionally, its fluorescent properties make it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation.
Vergleich Mit ähnlichen Verbindungen
9-Silafluorene: Similar in structure but with a silicon atom directly bonded to the fluorene core.
9-Germafluorene: Contains a germanium atom instead of silicon.
9-(Phenylethynyl)fluorene: Features an ethynyl group instead of a silane group.
Uniqueness: 9-(Methyldiphenylsilyl)fluorene is unique due to the presence of the methyldiphenylsilyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with metal ions or other molecules are required. Its combination of fluorescence and organosilicon chemistry also sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
9H-fluoren-9-yl-methyl-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Si/c1-27(20-12-4-2-5-13-20,21-14-6-3-7-15-21)26-24-18-10-8-16-22(24)23-17-9-11-19-25(23)26/h2-19,26H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFWMZKAQQMTOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1C2=CC=CC=C2C3=CC=CC=C13)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
